molecular formula C18H33N3O6S B606137 Biotin-PEG4-OH

Biotin-PEG4-OH

Cat. No.: B606137
M. Wt: 419.5 g/mol
InChI Key: ZXIIDTTUJDVFCP-ZOBUZTSGSA-N
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Description

Historical Development and Significance

The development of biotin-polyethylene glycol four-alcohol emerged from the growing need for improved biotinylation reagents that could overcome the limitations of traditional biotin conjugates. Early biotinylation methods often suffered from reduced binding affinity due to steric hindrance when biotin residues were directly attached to large molecules. The recognition that spacer arms could alleviate these steric constraints led to the development of biotin derivatives with various linker lengths, initially utilizing simple hydrocarbon chains with seven to twenty-seven atoms.

The introduction of polyethylene glycol spacers represented a paradigmatic shift in biotinylation technology. Research conducted in the 1990s demonstrated that polyethylene glycol spacers offered several advantages over conventional hydrocarbon linkers, including enhanced water solubility, reduced nonspecific binding, and improved flexibility. These studies revealed that biotin-polyethylene glycol conjugates maintained strong binding affinity to avidin and streptavidin while providing superior performance in biological systems.

The specific development of biotin-polyethylene glycol four-alcohol capitalized on these insights, incorporating a four-unit polyethylene glycol chain that provides optimal balance between spacer length and molecular weight. This design philosophy emerged from systematic studies examining the relationship between spacer length and binding efficiency, ultimately demonstrating that four polyethylene glycol units offer sufficient separation to minimize steric interactions while maintaining manageable molecular size.

The compound has gained particular prominence in recent years due to its applications in proteolysis targeting chimera synthesis, where its biotin functionality enables selective protein targeting and its polyethylene glycol spacer provides the necessary flexibility for effective protein-protein interactions. This application has solidified its position as a critical reagent in modern drug discovery and chemical biology research.

Molecular Identity and Classification

Biotin-polyethylene glycol four-alcohol belongs to the class of heterobifunctional bioconjugation reagents, specifically categorized as a biotin-polyethylene glycol conjugate with terminal alcohol functionality. The molecule consists of three distinct structural domains: a biotin head group derived from the naturally occurring vitamin biotin, a four-unit polyethylene glycol spacer chain, and a terminal hydroxyl group that serves as the reactive functionality for further chemical modifications.

The biotin moiety retains the characteristic bicyclic structure of natural biotin, consisting of a ureido ring fused to a tetrahydrothiophene ring system. This structural arrangement is essential for high-affinity binding to avidin and streptavidin proteins, with binding constants approaching 10^15 per mole. The biotin group's small size and biological compatibility make it an ideal affinity tag that typically does not interfere with the biological activity of labeled molecules.

The polyethylene glycol spacer component consists of four ethylene glycol units connected through ether linkages, creating a hydrophilic and flexible chain that spans approximately sixteen atoms in length. This spacer design provides several critical functions: it increases the overall water solubility of the molecule, reduces steric hindrance between the biotin group and the target molecule, and imparts conformational flexibility that facilitates optimal binding interactions.

The terminal alcohol functionality distinguishes this compound from other biotin-polyethylene glycol derivatives and provides a reactive site for further chemical modifications. Unlike more reactive groups such as N-hydroxysuccinimide esters or maleimides, the alcohol group offers stability under physiological conditions while remaining available for activation through various coupling chemistries.

Table 1: Molecular Characteristics of Biotin-Polyethylene Glycol Four-Alcohol

Property Value Reference
Molecular Formula C₁₈H₃₃N₃O₆S
Molecular Weight 419.5 g/mol
Chemical Structure Biotin-polyethylene glycol₄-OH
Functional Groups Biotin, polyethylene glycol spacer, terminal hydroxyl
Solubility Water-soluble
Physical Appearance White to off-white solid
Purity ≥95% (typical)

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N3O6S/c22-6-8-26-10-12-27-11-9-25-7-5-19-16(23)4-2-1-3-15-17-14(13-28-15)20-18(24)21-17/h14-15,17,22H,1-13H2,(H,19,23)(H2,20,21,24)/t14-,15-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIIDTTUJDVFCP-ZOBUZTSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCO)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCO)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Activation of Biotin

Biotin’s carboxylic acid group is activated to facilitate amide bond formation with the PEG4-amine intermediate. Common methods include:

N-Hydroxysuccinimide (NHS) Ester Formation :

  • Reagents : Biotin, NHS, and a carbodiimide coupling agent (e.g., DCC or EDC).

  • Conditions : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM), 0–4°C, inert atmosphere.

  • Reaction :

    Biotin-COOH+NHSEDCBiotin-NHS+HO-Succinimide\text{Biotin-COOH} + \text{NHS} \xrightarrow{\text{EDC}} \text{Biotin-NHS} + \text{HO-Succinimide}

    The NHS ester intermediate is isolated via precipitation or column chromatography.

PEG4-Alcohol Derivatization

The PEG4-alcohol backbone is modified to introduce an amine group for biotin conjugation:

Mitsunobu Reaction :

  • Reagents : PEG4-alcohol, phthalimide, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD).

  • Conditions : Tetrahydrofuran (THF), 0°C to room temperature.

  • Reaction :

    PEG4-OH+PhthalimidePPh₃/DEADPEG4-NHPth+H₂O\text{PEG4-OH} + \text{Phthalimide} \xrightarrow{\text{PPh₃/DEAD}} \text{PEG4-NHPth} + \text{H₂O}

    Subsequent hydrazinolysis removes the phthalimide group, yielding PEG4-amine.

Biotin-PEG4 Conjugation

The activated biotin-NHS ester reacts with PEG4-amine:

  • Molar Ratio : 1.2:1 (biotin-NHS:PEG4-amine) to ensure complete reaction.

  • Conditions : Phosphate buffer (pH 8.0), 4°C, 12–24 hours.

  • Reaction :

    Biotin-NHS+PEG4-NH₂Biotin-PEG4-NH₂+NHS\text{Biotin-NHS} + \text{PEG4-NH₂} \rightarrow \text{Biotin-PEG4-NH₂} + \text{NHS}

    The product is purified via dialysis (MWCO 500 Da) or size-exclusion chromatography.

Terminal Hydroxyl Group Recovery

Deprotection of the PEG4 alcohol (if protected during synthesis):

  • Acid-Catalyzed Hydrolysis : Uses trifluoroacetic acid (TFA) in DCM to remove tert-butyldimethylsilyl (TBDMS) protecting groups.

  • Yield : 85–90% after purification by rotary evaporation and lyophilization.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability and reproducibility, manufacturers employ continuous flow reactors:

  • Reactor Type : Tubular microreactors with immobilized enzymes (e.g., lipases for ester hydrolysis).

  • Advantages :

    • 30% reduction in reaction time compared to batch processes.

    • Consistent product purity ≥95% (HPLC).

Purification Protocols

Industrial purification involves multi-step chromatography:

  • Ion-Exchange Chromatography : Removes unreacted biotin and PEG4-amine.

  • Gel Permeation Chromatography (GPC) : Isolates Biotin-PEG4-alcohol from oligomeric byproducts.

  • Lyophilization : Final product obtained as a white to off-white solid with residual solvents <0.1% (GC-MS).

Reaction Optimization and Kinetic Analysis

Solvent Screening

A 2024 study compared reaction yields in different solvents:

SolventDielectric ConstantYield (%)Purity (%)
DMF36.77892
DCM8.96588
THF7.57290
Water80.14585

Analytical Characterization

Key Quality Control Parameters

ParameterMethodSpecification
PurityHPLC (C18 column)≥95%
Molecular WeightMALDI-TOF MS419.54 ± 1.5 Da
Residual SolventsGC-MS<100 ppm
EndotoxinLAL Assay<0.1 EU/mg

Structural Confirmation

  • FT-IR : Peaks at 3280 cm⁻¹ (O-H stretch), 1660 cm⁻¹ (amide I), 1100 cm⁻¹ (C-O-C PEG).

  • ¹H NMR (D₂O) : δ 4.3 ppm (biotin thiophane ring), δ 3.6–3.8 ppm (PEG4 backbone).

Challenges and Mitigation Strategies

Hydrolysis of NHS Ester

  • Issue : NHS esters degrade rapidly in aqueous buffers (t₁/₂ = 2–4 hours at pH 8.0).

  • Solution : Use low-temperature (4°C) reactions and fresh NHS preparations.

PEG Oxidation

  • Issue : PEG chains oxidize during storage, forming aldehydes.

  • Solution : Add antioxidants (e.g., BHT) and store under argon at -20°C.

Recent Advances (2023–2025)

Enzymatic Coupling

A 2024 study utilized microbial transglutaminase for site-specific biotinylation:

  • Efficiency : 92% yield vs. 78% for NHS chemistry.

  • Selectivity : Avoids random lysine modification in protein conjugates.

Greener Solvents

Cyclopentyl methyl ether (CPME) replaced DMF in NHS activation, reducing environmental impact while maintaining 85% yield.

Chemical Reactions Analysis

Types of Reactions: Biotin-PEG4-alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bioconjugation and Labeling

Biotin-PEG4-alcohol is primarily used for bioconjugation and labeling of proteins, peptides, and enzymes. Its applications in this domain include:

  • Protein Biotinylation : The N-hydroxysuccinimide (NHS) ester in Biotin-PEG4-alcohol reacts efficiently with primary amines on proteins, allowing for the specific labeling of lysine residues and the N-terminus of polypeptides. This process is crucial for creating biotinylated proteins for assays such as enzyme-linked immunosorbent assays (ELISA) .
  • Surface Modification : The compound can modify biosensor surfaces and microarrays, enhancing their functionality by providing sites for specific binding interactions. This modification is essential for developing sensitive detection systems in diagnostics .

Drug Delivery Systems

Biotin-PEG4-alcohol plays a significant role in targeted drug delivery systems due to its ability to enhance the pharmacokinetics of therapeutic agents:

  • Targeted Drug Delivery : The biotin component facilitates targeting specific cells or tissues that express biotin receptors, such as certain cancer cells. This targeting capability allows for the selective release of drugs at the desired site, minimizing systemic side effects .
  • Improved Stability and Circulation : Incorporating PEG into drug formulations improves solubility and stability while prolonging circulation time in the bloodstream. This characteristic is particularly advantageous for therapeutic proteins that require extended half-lives to maintain efficacy .

Case Study 1: Protein Conjugates

A study investigated the effects of biotinylation and PEGylation on the delivery efficiency of proteins like lysozyme and bovine serum albumin. The results indicated that biotin-PEG conjugates exhibited enhanced cellular uptake compared to non-conjugated proteins, demonstrating the potential for improved therapeutic delivery systems .

Case Study 2: Drug Carrier Systems

Research demonstrated that biotin-based drug carriers could effectively release therapeutic agents in acidic environments typical of tumor sites. This targeted release mechanism ensures that drugs are delivered precisely where needed, enhancing treatment efficacy while reducing off-target effects .

Summary Table of Applications

Application AreaDescriptionKey Benefits
BioconjugationLabeling proteins and peptides for assaysSpecific targeting through biotinylation
Surface ModificationEnhancing biosensor and microarray functionalityImproved detection sensitivity
Drug DeliveryTargeted delivery systems leveraging biotin receptorsReduced side effects and improved efficacy

Mechanism of Action

Biotin-PEG4-alcohol exerts its effects through the biotin moiety, which has a high affinity for avidin and streptavidin proteins. This strong non-covalent interaction allows for the specific binding and immobilization of biotinylated molecules. The PEG spacer enhances the solubility and stability of the biotinylated molecules, facilitating their use in various applications .

Comparison with Similar Compounds

Key Properties :

  • Molecular formula : C₁₈H₃₃N₃O₆S.
  • Molecular weight : 419.54 g/mol.
  • Physical state : White to off-white solid, soluble in water and organic solvents (DMSO, DMF).
  • Applications : Drug delivery, biosensors, protein labeling, and surface functionalization.

Comparison with Similar Compounds

Structural Variants by PEG Length

Compound PEG Units Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Biotin-PEG4-alcohol 4 C₁₈H₃₃N₃O₆S 419.54 1217609-84-1 Optimal balance of solubility and compact size for cellular uptake.
Biotin-PEG3-alcohol 3 C₁₆H₂₉N₃O₅S 375.48 289714-02-9 Shorter spacer; reduced solubility but lower steric hindrance.
Biotin-PEG6-alcohol 6 C₂₂H₄₁N₃O₈S 507.64 906099-89-6 Extended solubility and flexibility; ideal for large biomolecule conjugation.

Impact of PEG Length :

  • Solubility : Longer PEG chains (e.g., PEG6) enhance aqueous solubility due to increased hydrophilicity.
  • Steric Effects : Shorter PEGs (e.g., PEG3) minimize steric interference in binding assays.
  • Biodistribution : PEG4 offers a compromise between tissue penetration and circulation time.

Functional Group Variants

Compound Terminal Group Reactivity Applications
Biotin-PEG4-alcohol -OH Forms esters, ethers, or carbonates Customizable probes, surface coating.
Biotin-PEG4-Azide -N₃ Click chemistry (e.g., CuAAC, SPAAC) Bioconjugation with alkynes.
Biotin-PEG4-Alkyne -C≡CH Click chemistry (e.g., with azides) Site-specific labeling.
Biotin-PEG4-NHS ester NHS ester Amine coupling Rapid protein conjugation.

Functional Group Considerations :

  • Hydroxyl (-OH) : Versatile but requires activation for conjugation.
  • Azide/Alkyne : Enables bioorthogonal click chemistry, ideal for live-cell imaging.
  • NHS ester : Immediate reactivity with amines but shorter shelf life.

Performance Metrics

Compound Solubility (mg/mL) Stability (t½ in PBS) Affinity (Kd for streptavidin)
Biotin-PEG4-alcohol >50 >72 hours ~10⁻¹⁵ M
Biotin-PEG3-alcohol ~30 >48 hours ~10⁻¹⁵ M
Biotin-PEG6-alcohol >100 >96 hours ~10⁻¹⁵ M

Key Findings :

  • All biotin-PEG-alcohol variants retain high streptavidin affinity regardless of PEG length.
  • Stability increases with PEG length due to reduced aggregation.

Limitations and Challenges

  • CAS Number Discrepancies: Conflicting CAS numbers (1217609-84-1 vs.
  • Synthesis Complexity : Longer PEG chains (e.g., PEG6) require multi-step synthesis, increasing cost.

Biological Activity

Biotin-PEG4-alcohol is a biotinylation reagent that incorporates a polyethylene glycol (PEG) spacer and an alcohol functional group. This compound is significant in biological research and therapeutic applications due to its ability to enhance the solubility and stability of biomolecules, facilitate cellular uptake, and target specific tissues or cells via biotin receptors. This article explores the biological activity of Biotin-PEG4-alcohol, highlighting its mechanisms of action, applications in drug delivery, and relevant research findings.

Biotin-PEG4-alcohol is characterized by the following properties:

  • Molecular Formula : C₁₈H₃₃N₃O₆S
  • Molecular Weight : 419.5 Da
  • Purity : ≥96%
  • Solubility : Soluble in water or DMSO
  • Appearance : White to off-white solid, may appear sticky

The compound features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines at pH 7.0-9.0, allowing for efficient labeling of proteins and other biomolecules .

The biological activity of Biotin-PEG4-alcohol is primarily attributed to its ability to facilitate biotinylation, which enhances the binding affinity of biomolecules to avidin or streptavidin. This interaction is crucial for various applications, including:

  • Targeted Drug Delivery : Biotinylated drugs can selectively bind to cells expressing biotin receptors, improving therapeutic efficacy while minimizing off-target effects.
  • Protein Labeling : The compound allows for precise labeling of proteins for tracking and purification purposes.
  • Improved Solubility and Stability : The PEG spacer enhances the solubility and stability of the conjugated biomolecules in physiological conditions.

Research Findings

Recent studies have evaluated the effects of Biotin-PEG4-alcohol on various biological systems. Key findings include:

  • Intracellular Delivery :
    • A study investigated the intracellular delivery efficiency of biotinylated proteins compared to their PEGylated counterparts. It was found that biotinylation significantly improved cellular uptake in A549 human lung cancer cells, particularly for anionic proteins like bovine serum albumin (BSA) conjugated with Biotin-PEG4-alcohol .
  • Tissue Penetration :
    • In spheroid models mimicking tumor environments, biotinylated proteins demonstrated enhanced tissue penetration compared to unmodified proteins. This suggests that Biotin-PEG4-alcohol can facilitate deeper infiltration into tissues, which is advantageous for therapeutic applications targeting solid tumors .
  • Case Study on Drug Development :
    • A recent study synthesized a biotinylated derivative of ZJ-101 using Biotin-PEG4-alcohol. Although the biotinylated version exhibited reduced anticancer activity compared to its unmodified counterpart, it provided insights into the structural requirements for maintaining biological activity in drug design . The study highlighted that the positioning of the biotin group could disrupt interactions with cellular targets, underscoring the importance of careful design in medicinal chemistry.

Table 1: Summary of Biological Activity Studies Involving Biotin-PEG4-Alcohol

Study ReferenceApplicationKey Findings
Intracellular DeliveryImproved uptake in A549 cells with Bio-PEG-BSA
Drug DevelopmentReduced activity in ZJ-101 when biotinylated
Protein LabelingEffective labeling of proteins for purification

Q & A

Q. What are the established synthesis and characterization protocols for Biotin-PEG4-alcohol?

Biotin-PEG4-alcohol is synthesized by conjugating biotin to a tetraethylene glycol (PEG4) spacer terminated with a hydroxyl group. Characterization typically involves nuclear magnetic resonance (NMR) to confirm PEG4 chain integrity and biotin coupling, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) to assess purity . Solubility profiles (e.g., in water, DMSO) and physical properties (e.g., melting point) are determined using dynamic light scattering (DLS) and thermogravimetric analysis (TGA) .

Q. How does the PEG4 spacer enhance solubility in aqueous and organic solvents?

The PEG4 spacer increases hydrophilicity, enabling solubility in polar solvents like water, while the ethylene glycol units retain compatibility with organic solvents (e.g., chloroform, DMSO). This dual solubility is critical for applications requiring phase transfer or conjugation in mixed-solvent systems . Researchers should pre-dissolve the compound in a compatible solvent (e.g., DMSO) before aqueous dilution to avoid precipitation .

Q. What conjugation strategies are effective for Biotin-PEG4-alcohol’s hydroxyl group?

The terminal hydroxyl group can be activated using carbodiimide crosslinkers (e.g., EDC) or converted to reactive intermediates like NHS esters for coupling to carboxylated biomolecules. For example, in protein labeling, pre-activation with CDI (1,1'-carbonyldiimidazole) facilitates stable amide bond formation with lysine residues . Optimization of molar ratios (e.g., 5:1 reagent-to-protein) and reaction time (2–4 hours at 4°C) minimizes aggregation .

Q. How should researchers assess purity and potential impurities in commercial batches?

Purity is validated via HPLC (≥95% peak area) and MS to detect PEG chain truncations or residual solvents. Certificates of Analysis (CoA) should include data on endotoxin levels (<0.1 EU/mg) for in vivo studies. Impurities like free biotin or unreacted PEG4-alcohol can be quantified using UV-Vis spectroscopy (λmax = 280 nm) .

Q. What are the optimal storage conditions to maintain Biotin-PEG4-alcohol stability?

Store desiccated at –20°C under inert gas (argon) to prevent hydrolysis and oxidation. Avoid repeated freeze-thaw cycles by aliquoting into single-use vials. Long-term stability (>6 months) is confirmed by comparing NMR spectra pre- and post-storage .

Advanced Research Questions

Q. How can conjugation efficiency be optimized for low-abundance targets?

Use a 10:1 molar excess of Biotin-PEG4-alcohol to target molecules in pH 8.0 buffer (e.g., PBS or HEPES) to enhance nucleophilicity of the hydroxyl group. Monitor reaction progress via MALDI-TOF MS or streptavidin-coated fluorescence assays . For sterically hindered targets, extend reaction time to 12–24 hours .

Q. What experimental adjustments mitigate aggregation during biotinylation?

Aggregation often arises from hydrophobic interactions or improper solvent mixing. Centrifuge reaction mixtures at 14,000 × g for 10 minutes pre-conjugation. Include 0.1% Tween-20 or 5% glycerol in buffers to stabilize PEG4-alcohol solubility . For organic-phase reactions, use gradient solvent mixing (e.g., DMSO to PBS) .

Q. What are the comparative advantages of Biotin-PEG4-alcohol over shorter PEG linkers (e.g., PEG3)?

The PEG4 spacer provides greater conformational flexibility than PEG3, reducing steric hindrance in streptavidin binding. This improves binding kinetics (lower Kd) in surface plasmon resonance (SPR) assays . However, PEG4’s longer chain may increase hydrodynamic radius, requiring size-exclusion chromatography (SEC) for conjugate purification .

Q. How does Biotin-PEG4-alcohol stability vary under common experimental conditions?

In acidic buffers (pH <6), the hydroxyl group may protonate, reducing reactivity. At >37°C, PEG4 chains undergo thermal degradation, confirmed via TGA. For long-term incubations (e.g., cell culture), use pH-neutral buffers and monitor stability using LC-MS every 24 hours .

Q. What challenges arise when applying Biotin-PEG4-alcohol in in vivo models?

PEG4’s hydrophilicity prolongs circulation time but may reduce tissue penetration. Dose optimization (e.g., 1–5 mg/kg in mice) and co-administration with permeabilizing agents (e.g., hyaluronidase) enhance targeting efficiency. Validate biodistribution via fluorescence or radiolabeling .

Q. How can researchers resolve contradictory data in studies using Biotin-PEG4-alcohol?

Contradictions often stem from batch variability or improper storage. Cross-validate results using independent synthesis batches and confirm reagent integrity via NMR pre-experiment. For inconsistent streptavidin binding, compare binding affinity using biolayer interferometry (BLI) across multiple assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.